molecular formula C20H18N4O2 B2383154 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide CAS No. 1280922-20-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2383154
CAS No.: 1280922-20-4
M. Wt: 346.39
InChI Key: MWFZVNADCXOJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(4-methylphenoxy)acetyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on insect ryanodine receptors, leading to disruption of calcium ion regulation and subsequent insecticidal effects . In medical applications, it may interact with enzymes or receptors involved in inflammation or cancer pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide is unique due to its specific structure, which imparts distinct biological activities and potential applications. Its combination of a pyrazole core with a cyano and phenoxyacetamide group differentiates it from other similar compounds.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-15-7-9-18(10-8-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-5-3-2-4-6-17/h2-10,12-13,19H,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZVNADCXOJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.